molecular formula C20H23NO4 B14390293 3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one CAS No. 88331-81-1

3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one

Cat. No.: B14390293
CAS No.: 88331-81-1
M. Wt: 341.4 g/mol
InChI Key: AWXHLFDZEMWVBO-UHFFFAOYSA-N
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Description

3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another chalcone derivative with similar structural features but different substituents.

    3-(4-Methoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one: A compound with a methoxy group instead of the diethoxyethoxy group.

Uniqueness

3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one is unique due to the presence of the diethoxyethoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

CAS No.

88331-81-1

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-[4-(2,2-diethoxyethoxy)phenyl]-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C20H23NO4/c1-3-23-20(24-4-2)15-25-18-8-5-16(6-9-18)7-10-19(22)17-11-13-21-14-12-17/h5-14,20H,3-4,15H2,1-2H3

InChI Key

AWXHLFDZEMWVBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C=CC(=O)C2=CC=NC=C2)OCC

Origin of Product

United States

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